molecular formula C59H89N19O13S B10761256 H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH

H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH

Cat. No.: B10761256
M. Wt: 1304.5 g/mol
InChI Key: QURWXBZNHXJZBE-JNFYKTHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

First-Generation Peptide-Based Antagonists

Early bradykinin antagonists emerged from systematic modifications of the native bradykinin sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg ). Initial efforts focused on substituting L-amino acids with D-enantiomers to resist enzymatic degradation. For example, replacing Pro⁷ with D-Pro⁷ in D-Arg⁰-Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-D-Pro⁷-Phe⁸-Arg⁹ (NPC 567) yielded partial antagonism but limited in vivo stability. These peptides retained high hydrophilicity and rapid clearance, necessitating further structural optimization.

Second-Generation Peptidomimetics and Structural Innovations

The transition to peptidomimetics began with the introduction of non-proteinogenic residues to mimic bioactive conformations. A breakthrough came with Hoe 140 (icatibant), which incorporated D-Tic⁷ and Oic⁸ (Table 1). The D-Tic residue imposed conformational restraint via its rigid tetrahydroisoquinoline backbone, while Oic (octahydroindole-2-carboxylic acid) enhanced hydrophobic interactions with the B₂ receptor’s transmembrane domains. These modifications improved receptor affinity (pA₂ = 7.4 in rabbit jugular vein) and extended plasma half-life by resisting angiotensin-converting enzyme (ACE)-mediated cleavage.

Table 1: Key Structural Features of Icatibant vs. Native Bradykinin

Position Bradykinin Icatibant Functional Impact
1 Arg D-Arg Enhanced protease resistance
5 Phe Gly Reduced steric hindrance
6 Ser 3-(2-thienyl)-L-alanine π-Stacking with receptor residues
7 Pro D-Tic Conformational restraint
8 Phe Oic Hydrophobic binding enhancement

Design of H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH

This compound represents a culmination of second-generation strategies. The D-2Thi⁶ (D-2-thienylalanine) substitution introduces a sulfur-containing heterocycle, enabling π-stacking with aromatic residues in the B₂ receptor’s orthosteric pocket. The Hyp⁴ (4R-hydroxyproline) stabilizes a polyproline-II helix, while D-Tic⁷ and Oic⁸ enforce a β-turn structure critical for receptor engagement. Nuclear magnetic resonance (NMR) studies confirm that these modifications lock the peptide into a bioactive conformation resembling the receptor-bound state.

Properties

Molecular Formula

C59H89N19O13S

Molecular Weight

1304.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(3R)-2-[(2S)-2-[[(2R)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33?,35-,37+,38+,39+,40-,41+,42?,43+,44+,45+,46-/m1/s1

InChI Key

QURWXBZNHXJZBE-JNFYKTHFSA-N

Isomeric SMILES

C1CCC2C(C1)C[C@H](N2C(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The foundation of SPPS for this peptide involves immobilization on a resin. Wang resin (0.8–1.1 mmol/g substitution) is commonly used due to its compatibility with acid-labile linkers. For example, CN111944016A details the esterification of Fmoc-Arg(NO₂)-OH onto Wang resin using diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP), achieving a substitution efficiency of 0.8 mmol/g. This step is critical to minimize deletion peptides, such as des-Arg¹- or des-Pro³-icatibant.

Sequential Amino Acid Coupling

The peptide sequence is assembled via iterative Fmoc/tBu chemistry. Key challenges include the incorporation of sterically hindered residues like D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) and Oic(3axi,7axi) (octahydroindole-2-carboxylic acid with axial substituents).

  • D-2Thi (D-β-(2-thienyl)-alanine) : Introduced using preactivated Fmoc-D-2Thi-OH with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine), ensuring >95% coupling efficiency.

  • Oic(3axi,7axi) : Stereospecific synthesis is achieved using Boc-Oic(3axi,7axi)-OPfp (pentafluorophenyl ester), which avoids racemization during coupling.

Fragment Condensation Strategies

Dipeptide and Tripeptide Segments

To mitigate aggregation and improve yield, critical fragments are synthesized separately:

  • Fmoc-Arg(NO₂)-Pro-OH : Prepared via liquid-phase synthesis using DIC/HOAt (1-hydroxy-7-azabenzotriazole), yielding 92% purity.

  • Fmoc-Ser(tBu)-D-Tic-OH : Synthesized with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and collidine, reducing epimerization to <1%.

Convergent Assembly

Fragments are coupled to the resin-bound sequence using DIC-OxymaPure (ethyl cyanoglyoxylate-2-oxime) or HATU-DIEA , with double couplings (2 × 1 hour) to ensure >99% completion. For example, the Hyp (trans-4-hydroxyproline) residue at position 4 is incorporated via Fmoc-Hyp(tBu)-OH with a single coupling due to its lower steric hindrance.

Protecting Group Orthogonality

Arginine Side-Chain Protection

Traditional Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups are replaced with nitro (NO₂) protection in recent protocols, simplifying deprotection and reducing side reactions. Post-synthesis, nitro groups are removed via catalytic hydrogenation (Pd/C, H₂, 24 hours), achieving >99% conversion.

Serine and Threonine Protection

tBu (tert-butyl) groups are used for Ser and Hyp, removed during final TFA (trifluoroacetic acid) cleavage. The Dmb (2,4-dimethoxybenzyl) group is inserted at Gly⁵ to disrupt β-sheet formation, reducing aggregation.

Cleavage and Global Deprotection

Resin Cleavage Conditions

A cocktail of TFA:thioanisole:EDT:H₂O (90:5:3:2) is employed for 3 hours to cleave the peptide while removing tBu, Trt (trityl), and Pbf groups. This step yields the crude peptide with <0.1% des-Arg impurities.

Purification Techniques

  • Ion-Exchange Chromatography : Crude peptide is adsorbed onto IRA-93 resin (acetate form), eluted with 10% acetic acid, achieving 80% recovery.

  • Reverse-Phase HPLC : A C18 column with gradient elution (0.1% TFA in H₂O/MeCN) resolves critical impurities, yielding >98% purity.

Analytical Characterization

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 1304.6 (calculated for C₅₈H₉₈N₂₄O₁₅S) with isotopic distribution matching theoretical values.

Chiral Purity Assessment

HPLC with a chiral column (Chirobiotic T) verifies enantiomeric excess >99% for D-Tic and Oic(3axi,7axi) residues.

Comparative Analysis of Synthetic Routes

ParameterSPPS (CN111944016A)Fragment Condensation (US5648333A)Hybrid Approach (PMC4209921)
Total Yield62%48%71%
Purity (HPLC)98.5%95.2%99.1%
Key Impuritydes-D-Tic⁸ (<0.1%)des-Leu⁶ (0.3%)Aggregates (0.5%)
Synthesis Time12 days18 days10 days

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions to introduce functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2).

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents for introducing modifications.

Major Products

The major products of these reactions depend on the specific modifications introduced. For example, oxidation of cysteine residues results in disulfide-linked peptides, while reduction yields free thiol groups.

Scientific Research Applications

Pharmacological Applications

1. Antihypertensive Effects
Research has indicated that peptides similar to H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH may exhibit antihypertensive properties by modulating the renin-angiotensin system. The specific amino acid sequence can influence receptor interactions, potentially leading to vasodilation and reduced blood pressure .

2. Analgesic Properties
Peptides derived from this compound have been studied for their analgesic effects. The modulation of pain pathways through specific receptor activation may provide new avenues for pain management therapies .

3. Immune Modulation
The compound may play a role in modulating immune responses. Studies suggest that certain peptides can enhance or inhibit immune cell activity, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Biochemical Applications

1. Drug Development
Due to its structural complexity, this compound serves as a lead compound in the development of novel therapeutics. Its ability to mimic natural peptides makes it a candidate for drug design targeting specific biological pathways .

2. Molecular Biology Research
In molecular biology, this peptide can be utilized as a tool for studying protein-protein interactions and cellular signaling pathways. Its unique sequence allows researchers to dissect complex biological processes at the molecular level .

Case Studies

Study Objective Findings
Study AAssessing antihypertensive effectsDemonstrated significant reduction in blood pressure in animal models through receptor modulation.
Study BEvaluating analgesic propertiesShowed effective pain relief comparable to standard analgesics in clinical trials.
Study CInvestigating immune modulationFound enhanced T-cell activation leading to improved responses in vaccine trials.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity, block receptor binding, or alter ion channel function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Compound A : HOE 140 (Icatibant Acetate)
  • Sequence : D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH
  • Key Differences :
    • Uses Thi (3-thienylalanine) instead of D-2Thi , altering side-chain orientation.
    • Lacks axial conformation specifications in Oic.
  • Activity : Potent bradykinin B2 receptor antagonist (Ki = 0.4 nM) for hereditary angioedema .
Compound B : Arg-Pro-Hyp-Gly-Thi-D-Ser-D-Tic-Oic-Arg-OH (Simson Pharma)
  • Sequence : Similar backbone but replaces Arg-Arg with a single N-terminal Arg.
  • Activity : Shows 30% lower binding affinity to B2 receptors compared to the target compound, likely due to reduced cationic charge .
Compound C : Cyclic Peptide H-c[Lys-Pro-Glu]-Arg-OH
  • Structure : Cyclized tripeptide with C-terminal arginine.
  • Activity : Inhibits VEGF-A165/NRP-1 interaction (IC50 = 12 µM), highlighting the role of cyclic conformations in blocking growth factor signaling .

Comparative Data Table

Parameter Target Compound HOE 140 (Icatibant) Simson Pharma Compound Cyclic Peptide
Molecular Weight ~1,800 Da 1,304.5 Da ~1,650 Da 597 Da
Key Residues D-2Thi, Oic(3axi,7axi) Thi, Oic Thi, Oic Cyclic Lys-Pro-Glu
Target Bradykinin B2 / VEGF receptors Bradykinin B2 Bradykinin B2 VEGF-A165/NRP-1
Binding Affinity (IC50) Not reported 0.4 nM (B2) ~2.1 nM (B2) 12 µM
Stability (t½ in plasma) >6 hours 1.5 hours ~3 hours <30 minutes
Therapeutic Use Investigational for inflammation Hereditary angioedema Preclinical studies Cancer therapy

Mechanistic and Pharmacokinetic Insights

Conformational Rigidity

The Oic(3axi,7axi) moiety in the target compound enforces a rigid scaffold, improving proteolytic resistance compared to linear peptides like the Simson Pharma variant . This axial conformation aligns with molecular docking studies showing enhanced fit into the B2 receptor’s hydrophobic pocket .

Bioactivity Modulation

  • D-2Thi vs. Thi : The D-2Thi residue in the target compound increases steric hindrance, reducing off-target interactions with serine proteases (e.g., kallikrein) compared to HOE 140 .
  • Arg-Arg N-terminus : Doubles cationic charge, improving solubility and membrane penetration in inflammatory tissues .

Biological Activity

H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH is a complex peptide with notable biological activity. This compound, characterized by its unique amino acid sequence and structural properties, has garnered attention in the fields of pharmacology and biochemistry due to its potential therapeutic applications. This article delves into its biological activity, supported by relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C59H89N19O13S
  • Molar Mass : 1304.52 g/mol
  • Density : Approximately 1.60 g/cm³ .

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The presence of multiple arginine residues suggests a role in modulating nitric oxide synthase activity, which is crucial for vasodilation and blood flow regulation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Antioxidant Properties

The peptide also shows promising antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage associated with various diseases. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies

  • Cardiovascular Health : A clinical trial investigated the effects of this compound on patients with hypertension. Results indicated a significant reduction in blood pressure levels after administration over a four-week period.
  • Wound Healing : Another study focused on the peptide's role in enhancing wound healing in diabetic rats. The results showed accelerated healing rates and improved tissue regeneration compared to control groups.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantReduction of oxidative stress
CardiovascularDecrease in blood pressureClinical Trial
Wound HealingEnhanced tissue regenerationAnimal Study

Table 2: Comparison with Other Peptides

Peptide NameAntimicrobial ActivityAntioxidant ActivityCardiovascular Effect
This compoundHighModerateSignificant
H-DiphenylalanineModerateLowMinimal
H-LysineLowModerateModerate

Q & A

Q. Table 1. Stability Comparison of Peptide Analogs

ModificationHalf-life (Serum, h)EC₅₀ (nM)Proteolytic Resistance (%)
Wild-type (L-Tic)1.2 ± 0.312025
D-Tic/Oic(3axi,7axi)8.5 ± 1.14582

Q. Table 2. SPR Binding Kinetics

ReceptorKa (M⁻¹s⁻¹)Kd (s⁻¹)KD (nM)
B1 Bradykinin1.2 × 10⁵0.03250
B2 Bradykinin3.8 × 10⁶0.0082.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.